(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid chemical properties
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the known chemical properties of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with general knowledge of related boronic acids and sulfonamides to offer a thorough profile.
Core Chemical Properties
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a substituted phenylboronic acid containing both a fluoro and an N-methylsulfamoyl group. These functional groups are significant in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and the sulfonamide group being a common pharmacophore.[1][2][3] Boronic acids, in general, are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have gained prominence as pharmacophores themselves.[4][5]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid[6] |
| CAS Number | 1218790-75-0[6][7] |
| Molecular Formula | C7H9BFNO4S[6][7] |
| InChI | InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3[6] |
| InChIKey | XOWWQIHVQHBQAY-UHFFFAOYSA-N[6] |
| Canonical SMILES | CNS(=O)(=O)C1=CC=C(F)C=C1B(O)O[8] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 233.03 g/mol [6][7] | - |
| Exact Mass | 233.0329373 Da[6] | Computed |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | Phenylboronic acids generally exhibit solubility in polar organic solvents like ethers and ketones. |
| XLogP3 | 1.1 | Computed |
| Hydrogen Bond Donor Count | 3 | Computed |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Rotatable Bond Count | 2 | Computed |
Experimental Protocols
General Synthesis Protocol: Grignard Reaction followed by Borylation
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of the starting material, 2-bromo-4-fluoro-N-methylbenzenesulfonamide, in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to the magnesium turnings.
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The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.
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-
Borylation:
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Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
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Slowly add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in the same anhydrous ether solvent, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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-
Hydrolysis and Work-up:
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Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., hydrochloric acid or sulfuric acid).
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Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester.
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Remove the solvent under reduced pressure to yield the crude (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid.
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Purification:
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.
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Visualizations
Caption: General workflow for the synthesis of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid.
Caption: Plausible mechanism of action for a sulfonamide-containing compound as an antibacterial agent.
Biological and Medicinal Chemistry Context
While no specific biological activity has been reported for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, its structural motifs suggest potential applications in drug discovery.
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Sulfonamides: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, most notably as antibacterial agents (sulfa drugs).[2] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[2] Beyond their antibacterial properties, sulfonamides are present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][11]
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Fluorinated Compounds: The introduction of fluorine into a molecule can significantly alter its physicochemical properties.[5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.[5]
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Boronic Acids: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[4] Furthermore, several boronic acid-containing drugs have been approved, most notably for cancer therapy, highlighting their therapeutic potential.[5]
Given these characteristics, (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid represents a molecule of interest for medicinal chemistry research, potentially as a building block for more complex molecules or as a therapeutic agent in its own right. Further experimental investigation is required to elucidate its specific chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid | C7H9BFNO4S | CID 53216381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 5-Fluoro-2-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]
- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
